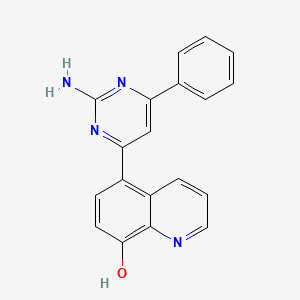

5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one

Description

5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one is a heterocyclic compound featuring a fused quinolinone core linked to a 2-amino-6-phenylpyrimidin-4(3H)-ylidene moiety. This structure combines aromatic and electron-rich regions, making it a candidate for applications in medicinal chemistry and materials science.

Properties

CAS No. |

833488-12-3 |

|---|---|

Molecular Formula |

C19H14N4O |

Molecular Weight |

314.3 g/mol |

IUPAC Name |

5-(2-amino-6-phenylpyrimidin-4-yl)quinolin-8-ol |

InChI |

InChI=1S/C19H14N4O/c20-19-22-15(12-5-2-1-3-6-12)11-16(23-19)13-8-9-17(24)18-14(13)7-4-10-21-18/h1-11,24H,(H2,20,22,23) |

InChI Key |

QTPVSMFKUSIORT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C4C=CC=NC4=C(C=C3)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Amino-6-phenylpyrimidin-4-yl)quinolin-8-ol typically involves multi-step reactions. One common method includes the condensation of 2-amino-6-phenylpyrimidine with 8-hydroxyquinoline under specific conditions. The reaction may involve the use of catalysts such as palladium or copper, and solvents like ethanol or dimethylformamide. The reaction conditions often require heating and stirring to ensure complete conversion of reactants to the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, are increasingly being adopted to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-(2-Amino-6-phenylpyrimidin-4-yl)quinolin-8-ol can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic and electrophilic substitution reactions can occur, particularly at the quinoline and pyrimidine rings

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and catalysts like palladium on carbon for hydrogenation reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various hydrogenated derivatives .

Scientific Research Applications

The compound 5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one is a significant molecule in medicinal chemistry, particularly due to its potential applications in various therapeutic areas. This article explores its scientific research applications, supported by case studies and data tables.

Anticancer Activity

Recent studies have highlighted the anticancer properties of quinoline derivatives. Compounds similar to 5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one have shown promise in inhibiting cancer cell proliferation. For instance, a series of novel quinoline derivatives were synthesized and evaluated for their antiproliferative effects against various cancer cell lines, demonstrating significant cytotoxicity and potential for further development as anticancer agents .

Antimicrobial Properties

The compound's structural features indicate potential antimicrobial activity. Research has focused on synthesizing derivatives that exhibit enhanced antibacterial and antifungal properties. Studies have reported that certain quinoline-based compounds possess activity against resistant strains of bacteria and fungi, making them valuable in the fight against infectious diseases .

Anti-inflammatory Effects

Quinoline derivatives are also being investigated for their anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways suggests their potential use in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease. In vitro studies have demonstrated that certain derivatives can inhibit pro-inflammatory cytokines, highlighting their therapeutic potential .

Neurological Applications

Emerging research indicates that compounds like 5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one may have neuroprotective effects. Some studies suggest that quinoline derivatives can protect neuronal cells from oxidative stress and apoptosis, which are critical factors in neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease .

Table 1: Summary of Biological Activities

Notable Research

One notable study involved the synthesis of a series of quinoline derivatives and their evaluation against various cancer cell lines. The results indicated that modifications at specific positions on the quinoline ring significantly enhanced anticancer activity, suggesting a structure-activity relationship that could guide future drug design efforts .

Another research effort focused on the antimicrobial activity of quinoline derivatives, which showed promising results against both Gram-positive and Gram-negative bacteria. The study emphasized the need for further exploration into the mechanisms of action to develop effective antimicrobial therapies .

Mechanism of Action

The mechanism of action of 5-(2-Amino-6-phenylpyrimidin-4-yl)quinolin-8-ol involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes or receptors involved in disease pathways. For example, it could inhibit kinases or other proteins critical for cancer cell proliferation. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Key Observations :

- Substituent Impact on Melting Points: Aryl-substituted pyrimidinones () exhibit high melting points (200–254°C), attributed to strong intermolecular hydrogen bonding and π-π stacking. Chlorophenyl or dioxolo derivatives () may exhibit similar trends, though data gaps exist .

Structural Diversity and Electronic Effects

- Electron-Withdrawing Groups : Chlorophenyl substituents () may enhance stability but reduce solubility compared to the parent phenyl group in the target compound .

- Amino vs. Methylamino Groups: Methylamino derivatives () could improve metabolic stability but reduce hydrogen-bonding capacity relative to the primary amino group in the target compound .

Biological Activity

5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant research findings.

| Property | Value |

|---|---|

| CAS Number | 833488-12-3 |

| Molecular Formula | C19H14N4O |

| Molecular Weight | 314.3 g/mol |

| IUPAC Name | 5-(2-amino-6-phenylpyrimidin-4-yl)quinolin-8-ol |

| Canonical SMILES | C1=CC=C(C=C1)C2=CC(=NC(=N2)N)C3=C4C=CC=NC4=C(C=C3)O |

The biological activity of 5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that this compound may inhibit various enzymes and receptors involved in disease pathways, particularly in cancer. For instance, it has been shown to target kinases that are crucial for cancer cell proliferation, thus offering potential as an anticancer agent.

Anticancer Activity

Recent studies have highlighted the compound's effectiveness against different cancer cell lines. For example, it has demonstrated significant inhibitory effects on cell proliferation in leukemia and solid tumor models. The mechanism involves the downregulation of anti-apoptotic proteins, leading to increased apoptosis in cancer cells .

Case Study: Mnk Inhibition

A notable study investigated the compound's role as a Mnk inhibitor, which is crucial for eIF4E phosphorylation in tumorigenesis. The results indicated that derivatives of this compound could selectively inhibit Mnk2, leading to reduced expression of Mcl-1 and promoting apoptosis in acute myeloid leukemia cells .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties. It has been tested against a variety of pathogens, showing moderate to potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values suggest that it could serve as a lead compound for developing new antimicrobial agents .

Structure-Activity Relationship (SAR)

The unique structural features of 5-(2-Amino-6-phenylpyrimidin-4(3H)-ylidene)quinolin-8(5H)-one contribute significantly to its biological activity. The dual-ring system allows for diverse interactions with biological targets, enhancing its pharmacological profile compared to simpler analogs like quinoline or pyrimidine derivatives .

Research Findings

Research has focused on synthesizing various derivatives of this compound to optimize its biological activity. For instance, modifications at the pyrimidine and quinoline rings have been explored to enhance potency and selectivity against specific targets.

Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.